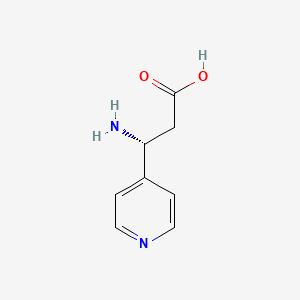

(R)-3-Amino-3-(pyridin-4-YL)propanoic acid

CAS No.: 678969-18-1

Cat. No.: VC2976192

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 678969-18-1 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | (3R)-3-amino-3-pyridin-4-ylpropanoic acid |

| Standard InChI | InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1 |

| Standard InChI Key | HELGKMIKUOPFTO-SSDOTTSWSA-N |

| Isomeric SMILES | C1=CN=CC=C1[C@@H](CC(=O)O)N |

| SMILES | C1=CN=CC=C1C(CC(=O)O)N |

| Canonical SMILES | C1=CN=CC=C1C(CC(=O)O)N |

Introduction

Structural Properties and Chemical Identity

(R)-3-Amino-3-(pyridin-4-yl)propanoic acid belongs to the broader class of unnatural amino acids, which have gained significant attention in medicinal chemistry due to their unique properties. Unlike proteinogenic α-amino acids, this compound features an amino group at the beta position relative to the carboxylic acid group, creating distinctive structural and chemical characteristics.

Chemical Identifiers and Basic Properties

The compound can be unambiguously identified through several chemical identifiers, as shown in the following table:

| Property | Value |

|---|---|

| CAS Number | 678969-18-1 |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| SMILES | NC@Hc1ccncc1 |

| InChI | InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1 |

| IUPAC Name | (3R)-3-amino-3-pyridin-4-ylpropanoic acid |

| Exact Mass | 166.074 |

The structural features of (R)-3-Amino-3-(pyridin-4-yl)propanoic acid include a pyridine ring connected at the 4-position to the main carbon chain, a primary amino group at the 3-position (beta position), and a carboxylic acid group at the terminal position of the propanoic acid chain. Most importantly, it contains a chiral center at the 3-position with the R absolute configuration, which defines its three-dimensional arrangement in space .

Salt Forms and Related Structures

The compound is also available as a dihydrochloride salt with distinct properties:

| Property | Value |

|---|---|

| Name | (R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride |

| CAS Number | 499794-69-3 |

| Molecular Formula | C8H12Cl2N2O2 |

| Molecular Weight | 239.10 g/mol |

| SMILES | C1=CN=CC=C1C@@HN.Cl.Cl |

The dihydrochloride salt form typically offers enhanced water solubility compared to the free base, which is advantageous for certain applications, particularly in aqueous systems or biological studies . The addition of hydrochloride groups neutralizes the basic amine and pyridine nitrogen, resulting in a more water-soluble compound while maintaining the core molecular structure.

Physical Properties

The physical properties of (R)-3-Amino-3-(pyridin-4-yl)propanoic acid significantly influence its handling, storage, and applications in research and development settings. Based on the available data and structural considerations, several key physical properties can be identified.

Chemical Reactivity and Functional Groups

The chemical reactivity of (R)-3-Amino-3-(pyridin-4-yl)propanoic acid is determined by its three main functional groups: the primary amine, the carboxylic acid, and the pyridine ring. Each of these groups contributes unique reactivity patterns that make this compound versatile for various chemical transformations.

Amine Group Reactivity

The primary amine at the beta position can participate in numerous reactions typical of amines:

-

It can undergo nucleophilic substitution reactions with electrophiles

-

It readily forms amides when reacted with carboxylic acids or acid derivatives

-

It can participate in reductive amination reactions with aldehydes or ketones

-

It may be converted to various derivatives including imines, enamines, or diazonium salts

The amine group's reactivity is particularly valuable for coupling reactions, making this compound useful as a building block in the synthesis of more complex molecules .

Carboxylic Acid Reactivity

The carboxylic acid group at the terminal position of the propanoic acid chain exhibits standard carboxylic acid reactivity:

-

It can be converted to esters through reaction with alcohols

-

It forms amides when reacted with amines

-

It can be reduced to alcohols or aldehydes using appropriate reducing agents

-

It may undergo decarboxylation under specific conditions

This carboxylic acid functionality allows for the incorporation of (R)-3-Amino-3-(pyridin-4-yl)propanoic acid into peptides and other biologically relevant molecules .

Pyridine Ring Reactivity

The pyridine ring introduces additional reactivity patterns:

-

It is less reactive than benzene toward electrophilic aromatic substitution due to its electron-deficient nature

-

It is more susceptible to nucleophilic aromatic substitution, particularly at positions 2 and 4

-

The pyridine nitrogen can coordinate with metal ions, making the compound potentially useful for metal complexation

-

The pyridine nitrogen can be protonated under acidic conditions, affecting the compound's solubility and reactivity

The presence of the pyridine ring also enables π-stacking interactions and hydrogen bonding, which can be important for molecular recognition in biological systems .

Comparison with Related Compounds

The search results mention several compounds that are structurally related to (R)-3-Amino-3-(pyridin-4-yl)propanoic acid. Comparing these compounds provides valuable insights into structure-activity relationships and the effects of subtle structural modifications.

Positional Isomers and Structural Variants

The following table compares (R)-3-Amino-3-(pyridin-4-yl)propanoic acid with several related compounds:

| Compound | Key Structural Difference | CAS Number |

|---|---|---|

| 3-Amino-3-(pyridin-2-yl)propanoic acid | Pyridine nitrogen at 2-position instead of 4-position | 149251-81-0 |

| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | Amino group at α-position; pyridine at 3-position | 93960-21-5 |

| (R)-2-Amino-3-(pyridin-4-yl)propanoic acid | Amino group at α-position instead of β-position | 37535-50-5 |

| 3-Amino-3-(1H-pyrrol-2-yl)propanoic acid | Pyrrole ring instead of pyridine | 773122-41-1 |

| (3R)-3-amino-3-(pyrimidin-4-yl)propanoic acid | Pyrimidine ring instead of pyridine | 1344924-83-9 |

These structural variations can significantly affect properties such as:

| Compound Form | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| (R)-3-Amino-3-(pyridin-4-yl)propanoic acid (free base) | C8H10N2O2 | 166.18 g/mol | 678969-18-1 |

| (R)-3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | C8H12Cl2N2O2 | 239.10 g/mol | 499794-69-3 |

| 3-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride (racemic) | C8H12Cl2N2O2 | 239.10 g/mol | 1955531-90-4 |

Current Research Directions

While specific information about current research involving (R)-3-Amino-3-(pyridin-4-yl)propanoic acid is limited in the search results, several potential areas of investigation can be identified based on trends in the field of unnatural amino acids and heterocyclic compounds.

Synthetic Methodology Development

Research efforts could focus on developing more efficient and stereoselective methods for synthesizing (R)-3-Amino-3-(pyridin-4-yl)propanoic acid and related compounds. This might include:

-

Optimization of enzymatic approaches, such as those using D-threonine aldolase enzymes

-

Development of novel asymmetric catalysts for stereoselective synthesis

-

Exploration of sustainable and environmentally friendly synthesis methods

-

Scale-up studies to enable industrial production

Improved synthetic methods would facilitate the broader utilization of this compound in various applications .

Investigation of Biological Activities

The biological activities of (R)-3-Amino-3-(pyridin-4-yl)propanoic acid and its derivatives represent another promising research direction. Studies might explore:

-

Potential pharmacological activities, such as enzyme inhibition or receptor modulation

-

Effects of incorporating this unnatural amino acid into peptides on their stability and bioactivity

-

Structure-activity relationship studies to identify the most promising derivatives for specific applications

-

Interactions with biological targets and their mechanisms

Such investigations could uncover new applications for this compound in drug discovery and development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume